molecular formula C₁₉H₂₀N₂O₃ B104701 Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate CAS No. 107754-14-3

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate

Cat. No. B104701
M. Wt: 324.4 g/mol
InChI Key: WEMIOTLFXSHMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate” is a chemical compound with the molecular formula C19H20N2O3 . It is also known as “4-[(5-Amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoic acid methyl ester” and has a CAS Registry Number of 107754-14-3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a methyl ester group attached to a methoxybenzoic acid moiety, which is further connected to a 1-methyl-1H-indol-3-yl group through a methylene bridge . The molecular weight of the compound is 324.37 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.37 and is practically insoluble in water (0.023 g/L at 25 ºC) . Its density is calculated to be approximately 1.20 g/cm3 at 20 ºC and 760 Torr .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate and related compounds are often involved in the synthesis of complex organic structures. For example, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid involves similar intermediates and is confirmed by spectroscopic methods like IR, 1H NMR, MS (Wang Yu, 2008).

Photophysical and Photochemical Properties

  • These compounds have been studied for their photophysical and photochemical properties, which are useful for applications like photodynamic therapy in cancer treatment. For instance, the synthesis of zinc phthalocyanine derivatives with similar structures exhibits high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Molecular Structure and Hydrogen Bonding

  • Studies on the molecular structure and hydrogen bonding patterns of compounds with similar molecular frameworks have been conducted. For example, research on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows how these molecules form polarized structures and are linked into chains by hydrogen bonds (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).

Antimicrobial and Antiproliferative Activities

  • Related compounds demonstrate significant antimicrobial and antiproliferative activities, which are relevant in pharmaceutical research. For example, a study on triazole derivatives synthesized from ester ethoxycarbonylhydrazones shows good or moderate antimicrobial activities against test microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Anticancer Properties

properties

IUPAC Name

methyl 4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-21-11-14(16-10-15(20)6-7-17(16)21)8-12-4-5-13(19(22)24-3)9-18(12)23-2/h4-7,9-11H,8,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMIOTLFXSHMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)N)CC3=C(C=C(C=C3)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458890
Record name Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate

CAS RN

107754-14-3
Record name Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (E) (0.56 g.) in tetrahydrofuran (30 ml.) was hydrogenated in the presence of palladium-on-carbon (10% w/w; 0.1 g.), as described for the amino ester (A) in Example 1, to give methyl 4-(5-amino-1-methylindol-3-ylmethyl)-3-methoxybenzoate (D) (0.50 g., 98%) as pale yellow foam; NMR: 3.6(s, 3H, NCH3), 3.8(s,3H, CO.OCH3), 3.9(br s,5H, OCH3 and CH2.Ar), 4.45(br,2H, NH2), 6.54(m,2H), 6.86(s,1H), 7.04(m,2H), 7.40(m,2H).
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
amino ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of methyl 3-methoxy-4-(1-methyl-5-nitroindol-3-ylmethyl)benzoate (1.5 grams) in 50 mL of tetrahydrofuran was hydrogenated at 40 p.s.i. in the presence of 10% palladium-on-carbon (0.3 grams) for 3 hours. The reaction was filtered and the filtrate evaporated to give 1.5 grams of title compound. NMR (CDCl3) δ:3.35, (broad s, 2H), 3.65 (s, 3H), 3.95 (s, 3H), 4.05 (s, 2H), 6.85 (m, 3H), 7.10 (m, 2H), 7.50 (m, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of (E) (0.56 g.) in tetrahydrofuran (30 ml.) was hydrogenated in the presence of palladium-on-carbon (10% w/w: 0.1 g.), as described for the amino ester (A) in Example 1, to give methyl 4-(5-amino-1-methylindol-3-ylmethyl)-3-methoxybenzoate (D) (0.50 g., 98%) as pale yellow foam: NMR: 3.6(s, H, NCH3), 3.8(s,3H, CO.OCH3), 3.9(br s,5H, OCH3 and CH2.Ar), 4.45(br,2H, NH2), 6.54(m,2H), 6.86(s,1H), 7.04(m,2H), 7.40(m,2H).
Name
( E )
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
amino ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate
Reactant of Route 4
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate

Citations

For This Compound
3
Citations
S Schierle, M Helmstädter, J Schmidt… - …, 2020 - Wiley Online Library
The nuclear farnesoid X receptor (FXR) and the enzyme soluble epoxide hydrolase (sEH) are validated molecular targets to treat metabolic disorders such as non‐alcoholic …
S Schierle, C Flauaus, P Heitel, S Willems… - Journal of Medicinal …, 2018 - ACS Publications
Multitarget design offers access to bioactive small molecules with potentially superior efficacy and safety. Particularly multifactorial chronic inflammatory diseases demand multiple …
Number of citations: 34 pubs.acs.org
A Martinez - 2018 - search.proquest.com
West Nile Virus (WNV) is a worldwide concern to the health of the human population. Severe cases of infection can progress into neurological diseases that are potentially fatal due to …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.